molecular formula C9H15N3O B13318713 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13318713
M. Wt: 181.23 g/mol
InChI Key: BYXSAQIWCGNJDZ-UHFFFAOYSA-N
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Description

  • Reactants: Triazole intermediate and a formylating agent such as DMF-DMA (dimethylformamide dimethyl acetal).
  • Conditions: Solvent such as dichloromethane, room temperature.

Industrial Production Methods

Industrial production of 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring.

  • Step 1: Formation of Azide Intermediate

    • Reactants: Sodium azide and an appropriate alkyl halide.
    • Conditions: Solvent such as DMF (dimethylformamide), temperature around 50-60°C.
  • Step 2: Cycloaddition Reaction

    • Reactants: Azide intermediate and an alkyne.
    • Catalyst: Copper(I) iodide.
    • Conditions: Solvent such as THF (tetrahydrofuran), room temperature.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvent like ethanol, elevated temperature.

Major Products Formed

    Oxidation: 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that are crucial for cellular processes.

    Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure but different substituents.

    1,5-Bis(phenyl)-1H-1,2,3-triazole: A compound with phenyl groups instead of isopropyl groups.

    1,5-Bis(methyl)-1H-1,2,3-triazole: A compound with methyl groups instead of isopropyl groups.

Uniqueness

1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1,5-di(propan-2-yl)triazole-4-carbaldehyde

InChI

InChI=1S/C9H15N3O/c1-6(2)9-8(5-13)10-11-12(9)7(3)4/h5-7H,1-4H3

InChI Key

BYXSAQIWCGNJDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C(C)C)C=O

Origin of Product

United States

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